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Compound of Interest

Compound Name: 4-Chloropicolinaldehyde

CAS No.: 63071-13-6

Cat. No.: B130258 Get Quote

Technical Guide: 4-Chloropicolinaldehyde in Medicinal Chemistry

Introduction
4-Chloropicolinaldehyde (4-chloropyridine-2-carboxaldehyde) is a critical heterocyclic

building block in modern drug discovery. Its structural uniqueness lies in its dual-electrophilic

nature: it possesses a reactive aldehyde handle at the C2 position and an electrophilic carbon

at the C4 position activated by the pyridine nitrogen. This bifunctionality allows for orthogonal

functionalization—enabling medicinal chemists to sequentially elaborate the scaffold into

complex pharmacophores such as kinase inhibitors, plasma kallikrein inhibitors, and

naphthyridine derivatives.

This guide provides a comprehensive technical analysis of 4-chloropicolinaldehyde, focusing

on its synthesis, reactivity, and application in high-value pharmaceutical intermediates.

Chemical Identity & Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b130258?utm_src=pdf-interest
https://www.benchchem.com/product/b130258?utm_src=pdf-body
https://www.benchchem.com/product/b130258?utm_src=pdf-body
https://www.benchchem.com/product/b130258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

IUPAC Name 4-Chloropyridine-2-carbaldehyde

CAS Number 63071-13-6

Molecular Formula C₆H₄ClNO

Molecular Weight 141.55 g/mol

SMILES C1=CN=C(C=C1Cl)C=O[1]

Appearance
Low-melting solid or yellow oil (dependent on

purity)

Melting Point 32–34 °C

Boiling Point ~206 °C (at 760 mmHg)

Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol

Storage
-20°C, Inert Atmosphere (Ar/N₂). Air/Light

Sensitive.

Synthesis & Manufacturing Routes
The synthesis of 4-chloropicolinaldehyde is non-trivial due to the instability of the aldehyde

moiety in the presence of the electron-deficient pyridine ring. Two primary routes are employed

in research and scale-up settings.

Route A: Selective Reduction (Preferred)
The most reliable laboratory method involves the cryogenic reduction of methyl 4-

chloropyridine-2-carboxylate using Diisobutylaluminum hydride (DIBAL-H). This method

prevents over-reduction to the alcohol.

Route B: Oxidation of 2-Methyl Precursors
An alternative industrial route involves the oxidation of 4-chloro-2-methylpyridine. While cost-

effective, this route often requires harsh oxidants (e.g., SeO₂ or catalytic TEMPO/Bleach) which

can lead to over-oxidation to the carboxylic acid.
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Figure 1: Primary synthetic pathways for 4-Chloropicolinaldehyde. The DIBAL-H reduction

(top) is preferred for high-purity applications.

Reactivity Profile: The "Dual Electrophile"
The strategic value of 4-chloropicolinaldehyde lies in its ability to undergo Orthogonal

Functionalization.

C2-Aldehyde Reactivity (Soft Electrophile):

Susceptible to nucleophilic addition (Grignard reagents, amines).

Standard handle for reductive amination or Knoevenagel condensation.

Critical Note: The electron-withdrawing chlorine at C4 increases the electrophilicity of the

aldehyde compared to unsubstituted picolinaldehyde.

C4-Chloride Reactivity (Hard Electrophile):

Activated for Nucleophilic Aromatic Substitution (SNAr).[2]

The pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex.

Displacement occurs with amines, thiols, and alkoxides.
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Figure 2: Divergent reactivity profile. Red paths indicate C2-aldehyde chemistry; Blue paths

indicate C4-chloride chemistry.

Experimental Protocols
Protocol A: Synthesis via DIBAL-H Reduction
Source: Adapted from standard reduction protocols for pyridine esters [1].

Reagents:

Methyl 4-chloropyridine-2-carboxylate (2.5 g, 14.6 mmol)

DIBAL-H (1.0 M in THF, 29.1 mmol, 2.0 equiv)

Anhydrous THF (100 mL)

Methanol (Quench)[3]

Rochelle's Salt (Potassium Sodium Tartrate)

Procedure:

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve the ester in

anhydrous THF.

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump. Control exotherm.
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Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of

ester.

Quench: Carefully add MeOH (5 mL) at -78°C.

Workup: Add saturated aqueous Rochelle's salt (180 mL). Warm to Room Temperature (RT)

and stir vigorously for 1 hour until the emulsion clears (critical step for aluminum removal).

Extraction: Extract with EtOAc (3 x 60 mL). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.[4][5]

Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Protocol B: Reductive Amination (Drug Intermediate
Synthesis)
Context: Synthesis of Plasma Kallikrein Inhibitors [2].

Reagents:

4-Chloropicolinaldehyde (1.0 equiv)

(S)-2-methylpropane-2-sulfinamide (1.0 equiv)[1]

Cesium Carbonate (1.5 equiv)

Dichloromethane (DCM)

Procedure:

Suspend sulfinamide and Cs₂CO₃ in DCM.

Add 4-chloropicolinaldehyde solution dropwise at RT.

Stir for 2 hours (Imine formation).

Filter through Celite to remove inorganic salts.
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Concentrate and proceed immediately to reduction (e.g., with NaBH₄) or nucleophilic

addition to the imine.

Applications in Drug Development
4-Chloropicolinaldehyde is a scaffold of choice for developing inhibitors where the pyridine

ring mimics the adenine ring of ATP in kinase pockets, or serves as a bioisostere for phenyl

rings to improve solubility.

Plasma Kallikrein Inhibitors: Used to synthesize oral inhibitors for hereditary angioedema.

The aldehyde is converted to a chiral amine, while the chlorine is displaced by functionalized

phenols or anilines [2].

Factor XIa Inhibitors: Utilized in macrocyclic inhibitors where the pyridine nitrogen provides

critical hydrogen bond acceptor motifs [3].

Naphthyridine Synthesis: Reacts with 2-aminopyridines via Friedländer condensation to form

1,8-naphthyridines, a class of compounds with potent antibacterial and antitumor properties.

Handling & Safety (MSDS Summary)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation

(H335). Harmful if swallowed (H302).

Stability:Thermolabile. Aldehyde can oxidize to the acid or polymerize upon prolonged

exposure to air.

Storage: Store at -20°C. Pack under Argon/Nitrogen.

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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